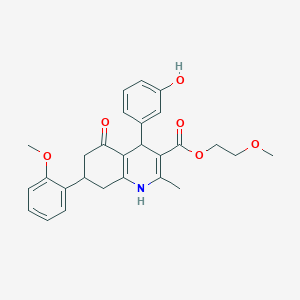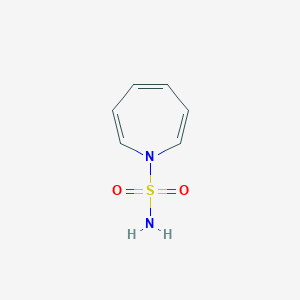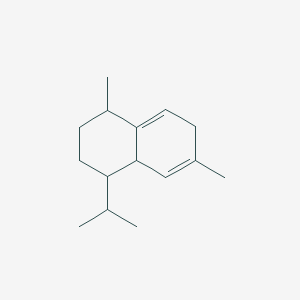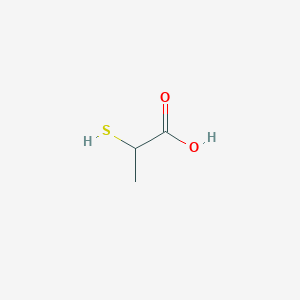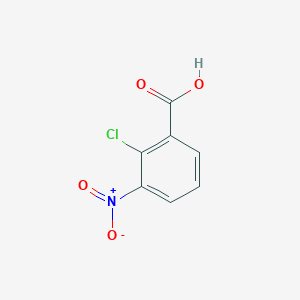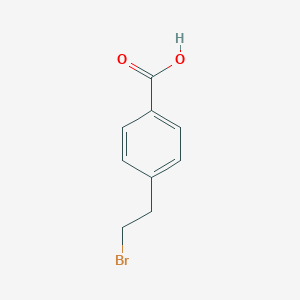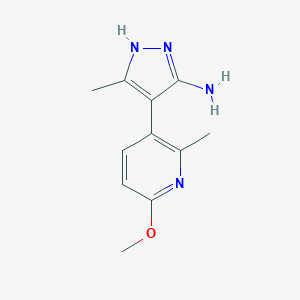
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a pyrazol-5-amine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a role in inflammation and cancer progression. This compound has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in the development of various diseases. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been found to exhibit low toxicity in vitro, making it a safe candidate for further investigation. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Orientations Futures
There are several potential future directions for research on 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases. Finally, the development of more efficient synthesis methods for this compound could allow for larger-scale production and potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine involves the reaction of 6-methoxy-2-methylpyridin-3-amine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to exhibit antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancers. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, this compound has been investigated for its potential use in treating inflammatory bowel disease.
Propriétés
Numéro CAS |
1266353-34-7 |
|---|---|
Formule moléculaire |
C11H14N4O |
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
4-(6-methoxy-2-methylpyridin-3-yl)-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4O/c1-6-8(4-5-9(13-6)16-3)10-7(2)14-15-11(10)12/h4-5H,1-3H3,(H3,12,14,15) |
Clé InChI |
DBYXJRKHSRAILN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C |
SMILES canonique |
CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C |
Synonymes |
1H-Pyrazol-5-aMine, 4-(6-Methoxy-2-Methyl-3-pyridinyl)-3-Methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



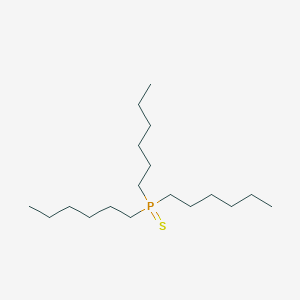
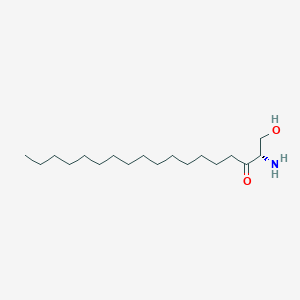


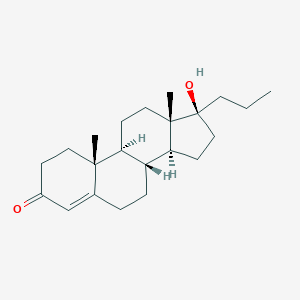
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
